molecular formula C5H5ClN2O B7798224 6-chloro-2-methyl-1H-pyrimidin-4-one

6-chloro-2-methyl-1H-pyrimidin-4-one

Cat. No.: B7798224
M. Wt: 144.56 g/mol
InChI Key: QNANRGHPXMUJQC-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1H-pyrimidin-4-one is a pyrimidine derivative featuring a chlorine atom at the 6-position and a methyl group at the 2-position of its heterocyclic ring. Pyrimidinones are pivotal in medicinal chemistry due to their role as scaffolds for bioactive molecules, with substituents like chlorine and methyl groups influencing reactivity and pharmacokinetics .

Properties

IUPAC Name

6-chloro-2-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNANRGHPXMUJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-methyl-1H-pyrimidin-4-one typically involves the chlorination of 2-methylpyrimidin-4-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the pyrimidine ring .

Industrial Production Methods: In industrial settings, the production of 6-chloro-2-methyl-1H-pyrimidin-4-one is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .

Types of Reactions:

    Substitution Reactions: 6-chloro-2-methyl-1H-pyrimidin-4-one can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: 6-chloro-2-methyl-1H-pyrimidin-4-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below highlights key differences between 6-chloro-2-methyl-1H-pyrimidin-4-one and similar pyrimidinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
6-Chloro-2-methyl-1H-pyrimidin-4-one 6-Cl, 2-Me C₅H₅ClN₂O 144.56* Positional isomer of 5-Cl-6-Me analog
2-Amino-6-methylpyrimidin-4(1H)-one 2-NH₂, 6-Me C₅H₇N₃O 141.13 Higher polarity due to NH₂ group; potential for hydrogen bonding
6-Amino-2-methylpyrimidin-4-ol 2-Me, 4-OH, 6-NH₂ C₅H₆N₃O 140.12 Enhanced solubility via hydroxyl group; mp not reported
5-Chloro-6-methyl-1H-pyrimidin-4-one 5-Cl, 6-Me C₅H₅ClN₂O 144.56 Structural isomer; similar MW but altered reactivity due to Cl position
6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one 2-CF₃, 6-Me C₆H₅F₃N₂O 178.11 Electron-withdrawing CF₃ group increases stability
6-Amino-2-methoxy-4(1H)pyrimidinone 2-OMe, 6-NH₂ C₅H₇N₃O₂ 141.13 mp: 214–216°C; methoxy group enhances crystallinity

*Molecular weight inferred from positional isomers.

Structural and Crystallographic Insights

  • Hydrogen Bonding and Stability: In 2-amino-6-methylpyrimidin-4(1H)-one derivatives, crystallographic studies reveal extensive N–H···O and O–H···O hydrogen bonds, stabilizing the lattice . Similar interactions are expected in 6-chloro-2-methyl-1H-pyrimidin-4-one, though chlorine’s electronegativity may alter bond strengths .
  • π-π Stacking: Compounds like 2-amino-4-methyl-6-oxo-3,6-dihydropyrimidin-1-ium perchlorate exhibit π-π interactions (face-to-face distance: 3.776 Å), which influence melting points and solubility .

Research Findings and Limitations

  • Positional Isomerism : The 5-Cl-6-Me isomer (CAS 7752-72-9) shares the same molecular weight as 6-Cl-2-Me but exhibits distinct reactivity due to chlorine’s placement, underscoring the importance of substituent positioning .
  • Data Gaps : Melting points and solubility data for 6-chloro-2-methyl-1H-pyrimidin-4-one are unavailable in the evidence, necessitating extrapolation from analogs.

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